2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole hydrochloride
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Overview
Description
2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole hydrochloride is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its intricate structure and properties make it a subject of interest for researchers and industry professionals alike.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole hydrochloride typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. The process may include the following steps:
Formation of Piperidin-4-yl Intermediate: Piperidin-4-yl is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethylating agents.
Methylation: The methylation step involves the addition of a methyl group to the benzo[d]imidazole core.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled environments to ensure consistency and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and inert atmospheres.
Substitution: Halides, amines, and polar aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols, amines, and alkanes.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.
Biology: In biological research, 2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole hydrochloride is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole hydrochloride exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Methyl-2-piperidin-4-yl-1H-benzimidazole: A structurally related compound with similar applications in medicinal chemistry.
2-Methyl-1-(piperidin-4-yl)propan-2-ol: Another related compound used in organic synthesis and industrial applications.
Uniqueness: 2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole hydrochloride stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound's stability and reactivity, making it particularly useful in various applications.
Properties
IUPAC Name |
2-methyl-1-piperidin-4-yl-5-(trifluoromethyl)benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3.ClH/c1-9-19-12-8-10(14(15,16)17)2-3-13(12)20(9)11-4-6-18-7-5-11;/h2-3,8,11,18H,4-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWOYWXVCDHEQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3CCNCC3)C=CC(=C2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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